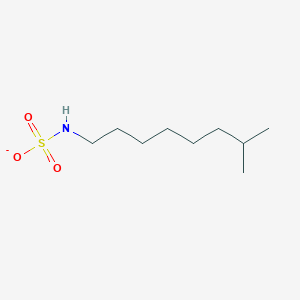

(7-Methyloctyl)sulfamate

CAS No.:

Cat. No.: VC1954047

Molecular Formula: C9H20NO3S-

Molecular Weight: 222.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H20NO3S- |

|---|---|

| Molecular Weight | 222.33 g/mol |

| IUPAC Name | N-(7-methyloctyl)sulfamate |

| Standard InChI | InChI=1S/C9H21NO3S/c1-9(2)7-5-3-4-6-8-10-14(11,12)13/h9-10H,3-8H2,1-2H3,(H,11,12,13)/p-1 |

| Standard InChI Key | WRAOMSYSAAAQTR-UHFFFAOYSA-M |

| Canonical SMILES | CC(C)CCCCCCNS(=O)(=O)[O-] |

Introduction

Structural Overview and Fundamental Properties

(7-Methyloctyl)sulfamate (IUPAC name: N-(7-methyloctyl)sulfamate) belongs to the sulfamate ester family, characterized by a sulfamate group (-SO₃NH₂) bonded to a 7-methyloctyl chain. Its molecular formula is C₉H₂₀NO₃S⁻, with a molecular weight of 222.33 g/mol . The compound’s structure combines hydrophilic (sulfamate) and hydrophobic (branched alkyl chain) regions, enabling interactions with both polar and nonpolar environments.

Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₂₀NO₃S⁻ | |

| Molecular Weight | 222.33 g/mol | |

| Parent Compound | (7-Methyloctyl)sulfamic acid | |

| Solubility | Water-soluble | |

| Stability | Hydrolysis-prone in polar solvents |

The alkyl chain enhances lipophilicity, potentially improving membrane permeability in biological systems . Spectroscopic data, including NMR and IR profiles, confirm the sulfamate group’s presence and its hydrogen-bonding capacity .

Synthesis and Reaction Pathways

Primary Synthetic Routes

(7-Methyloctyl)sulfamate is synthesized via two main approaches:

-

Alkylation of Sulfamic Acid: Reacting sulfamic acid (H₃NSO₃) with 7-methyloctyl halides or alcohols under basic conditions. This method leverages nucleophilic substitution to form the sulfamate ester .

-

Triphenylphosphine Ditriflate Activation: A general method for sulfamate esters involves activating sulfamic acid salts with triphenylphosphine ditriflate (TPPD), followed by nucleophilic trapping with 7-methyloctanol. This route achieves yields of 60–95% .

Example Synthesis

A optimized protocol involves:

-

Reagents: Sulfamic acid, 7-methyloctanol, TPPD, triethylamine.

Side Reactions and Byproducts

Hydrolysis of the sulfamate group can occur in aqueous or acidic conditions, regenerating sulfamic acid and 7-methyloctanol. Side products may include sulfonamides if exposed to electrophiles.

Biological Significance and Ecological Roles

Kairomone Activity in Daphnia pulex

(7-Methyloctyl)sulfamate is a metabolite of Daphnia pulex, where it functions as a kairomone—a chemical cue that induces morphological defenses in prey species like the green alga Scenedesmus gutwinskii. Exposure triggers colony formation in algae, reducing predation efficiency .

Comparative Bioactivity of Sulfamates

| Compound | Biological Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Toxadocials (sulfates) | Thrombin inhibition | 2.7–6.5 µg/mL | |

| (7-Methyloctyl)sulfamate | Kairomone signaling | Not quantified |

Stability and Reactivity

Environmental Stability

-

Thermal Stability: Decomposes above 110°C, forming basic salts and nickel oxides (in metal-complexed forms) .

-

Solvent Effects: Stable in nonpolar solvents (e.g., chloroform); hydrolyzes in polar protic solvents (e.g., water, ethanol) .

Reactivity with Electrophiles

The sulfamate group undergoes reactions with electrophiles, yielding sulfonamides or sulfated derivatives. For example, interactions with dicyclohexylcarbodiimide (DCC) produce activated intermediates for further functionalization .

Comparative Analysis with Related Sulfamates

Methyl Sulfamate

-

Structure: Simpler alkyl chain (methyl vs. 7-methyloctyl).

-

Applications: Precursor in agrochemicals; less bioactive than (7-methyloctyl)sulfamate .

Nickel Sulfamate

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume